

Application Notes and Protocols: Palladium-Catalyzed Chemistry of N-Tosylaziridine Derivatives

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Compound of Interest

Compound Name: *N*-Tosylaziridine

Cat. No.: B123454

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Tosylaziridines are versatile three-membered ring heterocycles that serve as valuable building blocks in organic synthesis. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, making them excellent precursors for the synthesis of complex nitrogen-containing molecules. Palladium catalysis has emerged as a powerful tool to control the reactivity and selectivity of transformations involving **N-tosylaziridines**, enabling the formation of diverse and valuable chemical scaffolds. These application notes provide an overview of key palladium-catalyzed reactions of **N-tosylaziridine** derivatives, including detailed experimental protocols and data for several important transformations.

Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling

Palladium-catalyzed ring-opening cross-coupling reactions of **N-tosylaziridines** with various nucleophiles provide a powerful method for the stereospecific synthesis of functionalized amines. These reactions often proceed via an S_N2 -type mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack.

C-C Cross-Coupling with Arylboronic Acids

The reaction of 2-aryl-N-tosylaziridines with arylboronic acids, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex, affords enantioenriched β -phenethylamine derivatives.[\[1\]](#) The use of NHC ligands is crucial to suppress side reactions like β -hydride elimination.[\[1\]](#)

Data Presentation: Substrate Scope of C-C Cross-Coupling

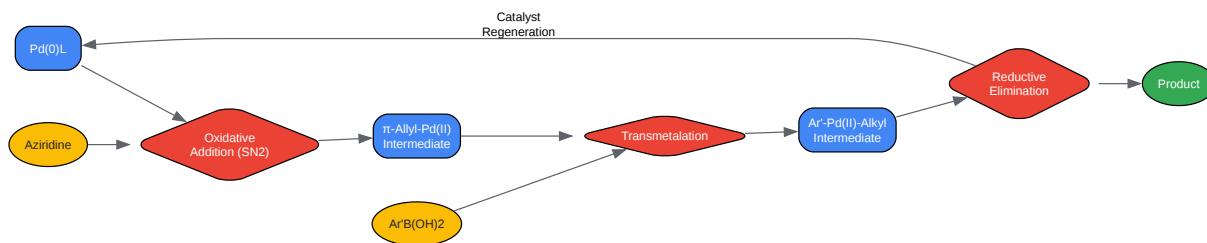
Entry	Aziridine Substrate (Ar)	Arylboronic Acid (Ar')	Product	Yield (%)
1	Phenyl	Phenyl	2-Phenyl-2-phenylethanamine derivative	>95
2	4-Methoxyphenyl	Phenyl	2-(4-Methoxyphenyl)-2-phenylethanamine derivative	92
3	4-Chlorophenyl	Phenyl	2-(4-Chlorophenyl)-2-phenylethanamine derivative	88
4	Phenyl	4-Tolyl	2-Phenyl-2-(4-tolyl)ethanamine derivative	96
5	Phenyl	3-Methoxyphenyl	2-Phenyl-2-(3-methoxyphenyl)ethanamine derivative	91

Experimental Protocol: General Procedure for Pd-Catalyzed C-C Cross-Coupling

- To an oven-dried Schlenk tube under an argon atmosphere, add the N-tosyl-2-arylaziridine (1.0 equiv.), arylboronic acid (1.5 equiv.), $\text{Pd}(\text{OAc})_2$ (5 mol%), and the NHC ligand (SIPr, 6 mol%).

- Add freshly distilled, anhydrous 1,4-dioxane (0.1 M).
- Add K_3PO_4 (2.0 equiv.) as a base.
- Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired β -arylethylamine derivative.

Visualization: Proposed Catalytic Cycle for C-C Cross-Coupling



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Caption: Proposed catalytic cycle for the palladium-catalyzed C-C cross-coupling of **N-tosylaziridines** with arylboronic acids.

Palladium-Catalyzed Carbonylative [5+1] Cycloaddition of N-Tosyl Vinylaziridines

A notable advancement in the chemistry of **N-tosylaziridines** is the palladium-catalyzed carbonylative [5+1] cycloaddition with carbon monoxide.[2][3] This reaction provides a regioselective route to δ -lactams, with the solvent playing a critical role in determining the regioselectivity of the product, yielding either α,β - or β,γ -unsaturated lactams.[2]

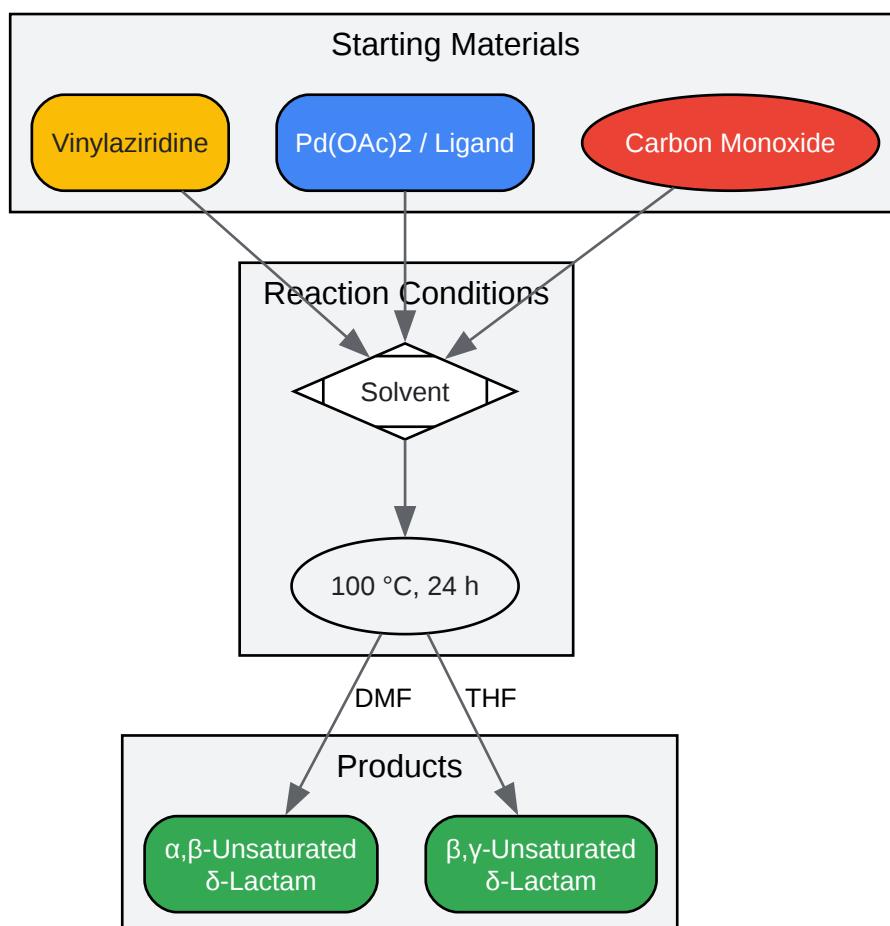
Data Presentation: Solvent-Controlled Synthesis of Unsaturated δ -Lactams

Entry	Vinylaziridine Substrate	Solvent	Product	Yield (%)
1	2-Phenyl-3-vinyl-N-tosylaziridine	DMF	α,β -Unsaturated δ -lactam	85
2	2-Phenyl-3-vinyl-N-tosylaziridine	THF	β,γ -Unsaturated δ -lactam	82
3	2-(4-Tolyl)-3-vinyl-N-tosylaziridine	DMF	α,β -Unsaturated δ -lactam	88
4	2-(4-Tolyl)-3-vinyl-N-tosylaziridine	THF	β,γ -Unsaturated δ -lactam	80
5	2-(4-Chlorophenyl)-3-vinyl-N-tosylaziridine	DMF	α,β -Unsaturated δ -lactam	78
6	2-(4-Chlorophenyl)-3-vinyl-N-tosylaziridine	THF	β,γ -Unsaturated δ -lactam	75

Experimental Protocol: General Procedure for Carbonylative [5+1] Cycloaddition

- A high-pressure autoclave is charged with the N-tosyl vinylaziridine (1.0 equiv.), $\text{Pd}(\text{OAc})_2$ (5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).
- The autoclave is sealed and purged three times with carbon monoxide (CO).
- Anhydrous solvent (DMF or THF, 0.1 M) is added via syringe.
- The autoclave is pressurized with CO (10 atm).
- The reaction mixture is stirred and heated to 100 °C for 24 hours.
- After cooling to room temperature, the CO pressure is carefully released in a well-ventilated fume hood.
- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to yield the desired δ -lactam.

Visualization: Reaction Workflow for Solvent-Controlled Cycloaddition



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Caption: Workflow for the solvent-controlled palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines.

Palladium-Catalyzed Cascade Reactions of Aziridines

Palladium catalysis can initiate cascade reactions with appropriately functionalized aziridines, leading to the rapid construction of complex molecular architectures. An example is the transformation of tricyclic aziridines into tetracyclic amines through a diverted Tsuji-Trost reaction followed by an intramolecular Diels-Alder cycloaddition.[4][5]

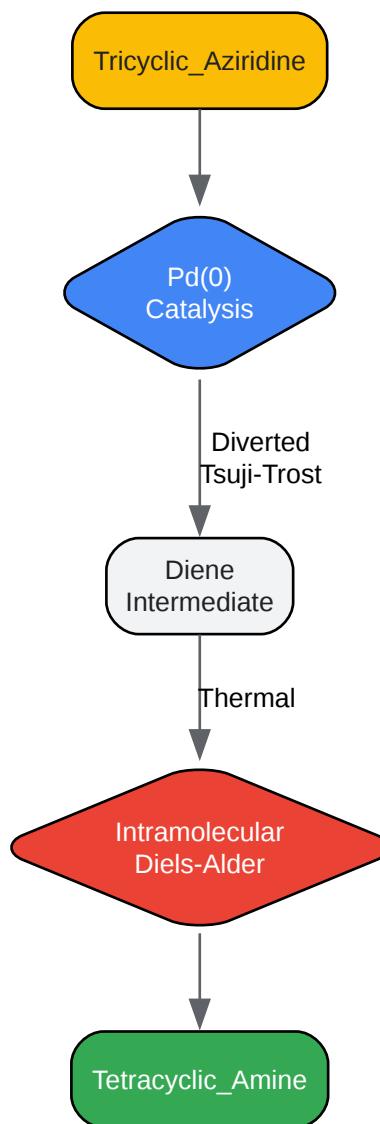
Data Presentation: Synthesis of Tetracyclic Amines

Entry	Aziridine Substrate (R group)	Allylating Agent	Product	Yield (%)
1	CO ₂ tBu	Allyl acetate	Tetracyclic amine	87
2	COMe	Allyl acetate	Tetracyclic amine	75
3	CONHEt	Allyl acetate	Tetracyclic amine	82
4	CN	Allyl acetate	No reaction	-

Experimental Protocol: General Procedure for Cascade Reaction

- In a sealed tube, the tricyclic aziridine (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and PPh₃ (10 mol%) are combined under an inert atmosphere.
- Anhydrous toluene (0.1 M) and the allylating agent (e.g., allyl acetate, 1.2 equiv.) are added.
- The reaction mixture is heated to 70-110 °C and stirred for 12-18 hours.
- The reaction is monitored for the consumption of the starting material by TLC.
- Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.
- The crude product is purified by flash column chromatography to afford the tetracyclic amine.

Visualization: Simplified Reaction Pathway for Cascade Synthesis



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Caption: Simplified pathway for the palladium-catalyzed cascade synthesis of tetracyclic amines from tricyclic aziridines.

Conclusion

The palladium-catalyzed chemistry of **N-tosylaziridines** offers a rich and diverse platform for the synthesis of valuable nitrogen-containing compounds. The methodologies presented herein, including regioselective ring-opening cross-couplings, carbonylative cycloadditions, and cascade reactions, highlight the power of palladium catalysis to unlock novel synthetic pathways. These protocols and data serve as a valuable resource for researchers in academia

and industry, facilitating the application of these powerful transformations in the synthesis of complex molecules for pharmaceutical and materials science applications.

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